6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride
CAS No.:
Cat. No.: VC13662505
Molecular Formula: C7H13ClN2
Molecular Weight: 160.64 g/mol
* For research use only. Not for human or veterinary use.
![6-Methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride -](/images/structure/VC13662505.png)
Specification
Molecular Formula | C7H13ClN2 |
---|---|
Molecular Weight | 160.64 g/mol |
IUPAC Name | 6-methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine;hydrochloride |
Standard InChI | InChI=1S/C7H12N2.ClH/c1-7-2-5(7)4-9-6(8)3-7;/h5H,2-4H2,1H3,(H2,8,9);1H |
Standard InChI Key | NABZGNXDMQPNFX-UHFFFAOYSA-N |
SMILES | CC12CC1CN=C(C2)N.Cl |
Canonical SMILES | CC12CC1CN=C(C2)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a bicyclo[4.1.0]heptene core, where a nitrogen atom is integrated into the seven-membered ring system. The "3-aza" designation indicates the nitrogen's position at the third carbon, while the "3-en" suffix denotes a double bond between C3 and C4 . The methyl group at C6 and the protonated amine at C4 contribute to its stereochemical complexity. The hydrochloride salt enhances stability and solubility in polar solvents.
Key structural attributes include:
-
Bicyclic framework: A fused cyclohexane-aziridine system.
-
Double bond: Conjugation between C3 and C4 influences reactivity.
-
Substituents: Methyl group at C6 and amine hydrochloride at C4.
Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular formula | ||
Molecular weight | 160.64 g/mol | |
SMILES | NC1=NCC2C(C1)(C)C2.Cl | |
Solubility | Soluble in polar solvents | |
Storage conditions | 2–8°C, protected from light |
The compound’s solubility in methanol and dichloromethane is inferred from synthesis protocols of analogous bicyclic amines . Its LogP value, though unspecified, is likely moderate due to the balance between the hydrophobic bicyclic core and hydrophilic hydrochloride group.
Synthetic Methodologies
Overview of Synthetic Strategies
Synthesis of bicyclic amines often involves ring-closing reactions or cycloadditions. For 6-methyl-3-azabicyclo[4.1.0]hept-3-en-4-amine hydrochloride, two plausible routes emerge from patent literature:
Epoxide-Amine Cyclization
A method described for 7-methyl-3-azabicyclo[4.1.0]heptane (CAS: 910854-91-0) involves reacting cyclohexene oxide with methylamine to form an intermediate amino alcohol, followed by bromination and ring closure . Adapting this for the target compound may require introducing a double bond via dehydration or using α,β-unsaturated precursors.
Enamine Formation
A three-component reaction utilizing aryl aldehydes, malononitrile, and hydroxylamine hydrochloride (as in ) could yield azabicyclo structures with conjugated double bonds. For example, condensation of methylglyoxal with a nitrile-containing amine might generate the bicyclic enamine core, followed by hydrochloride salt formation.
Detailed Reaction Pathway
A hypothetical synthesis route, extrapolated from patents , is outlined below:
Step 1: Formation of Amino Alcohol Intermediate
Cyclohexene oxide reacts with methylamine under mild conditions (20–30°C, 14–16 hours) to yield 6-methylamino-cyclohexanol .
Step 2: Bromination and Cyclization
The amino alcohol is treated with phosphorus tribromide () and triethylamine () at low temperatures (-10–0°C) to form a brominated intermediate. Subsequent elimination generates the double bond, followed by ring closure to produce the bicyclic enamine .
Step 3: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to yield the final product .
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
Bicyclic amines are pivotal in drug discovery for their ability to modulate pharmacokinetic properties. For instance, similar compounds like (1R,2R,3R,4R,5R,6R)-5-methyl-7-azabicyclo[4.1.0]heptane-2,3,4-triol have been used in glycosidase inhibitor studies . The target compound’s rigid structure may serve as a scaffold for kinase inhibitors or neuromodulators.
Biological Activity
While direct pharmacological data for this compound are scarce, structurally related azabicyclo derivatives exhibit:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume